molecular formula C17H16ClNO3S B214491 3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one

3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B214491
M. Wt: 349.8 g/mol
InChI Key: RVSOJGYELMQXPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one is a complex organic compound that features a unique combination of functional groups, including a thienyl ring, a hydroxy group, and an indolone structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting with the preparation of the thienyl and indolone intermediates. One common method involves the condensation of 5-chloro-2-thiophenecarboxaldehyde with an appropriate indolone precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. Catalysts and solvents are selected to enhance reaction efficiency and minimize by-products. The use of microwave irradiation has also been explored to accelerate reaction rates and improve overall yield .

Chemical Reactions Analysis

Types of Reactions

3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products

Scientific Research Applications

3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of key enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one is unique due to its combination of a thienyl ring with an indolone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various fields .

Properties

Molecular Formula

C17H16ClNO3S

Molecular Weight

349.8 g/mol

IUPAC Name

3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-propan-2-ylindol-2-one

InChI

InChI=1S/C17H16ClNO3S/c1-10(2)19-12-6-4-3-5-11(12)17(22,16(19)21)9-13(20)14-7-8-15(18)23-14/h3-8,10,22H,9H2,1-2H3

InChI Key

RVSOJGYELMQXPG-UHFFFAOYSA-N

SMILES

CC(C)N1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(S3)Cl)O

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(S3)Cl)O

Origin of Product

United States

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